Thermal Condensation Yield: Trichloro(chlorophenyl)silane Outperforms All Methyl-Substituted Analogs in Phenylenedisilane Synthesis
In a direct head-to-head comparison across the alkylchloro(chloroaryl)silane series, trichloro(chlorophenyl)silane (n=0 methyl groups on silicon) consistently gives the highest yields of phenylenedisilane products. The reactivity diminishes progressively as methyl groups replace chlorine on silicon: ClC₆H₄SiCl₃ yields more product than ClC₆H₄Si(CH₃)Cl₂, which in turn outperforms ClC₆H₄Si(CH₃)₂Cl₂, ClC₆H₄Si(CH₃)₂Cl, and the fully methylated ClC₆H₄Si(CH₃)₃ [1]. This establishes the fully chlorinated (n=0) compound as the preferred substrate for thermal condensation reactions targeting phenylenebis[trichlorosilane] and related disilane architectures.
| Evidence Dimension | Relative yield of phenylenedisilane products in thermal condensation with hydride chlorosilanes |
|---|---|
| Target Compound Data | Trichloro(chlorophenyl)silane, n=0 methyl groups: best yields (highest rank in reactivity series) |
| Comparator Or Baseline | ClC₆H₄Si(CH₃)Cl₂ (n=1), ClC₆H₄Si(CH₃)₂Cl₂ (n=2), ClC₆H₄Si(CH₃)₂Cl (n=2, asymmetric), ClC₆H₄Si(CH₃)₃ (n=3): progressively diminished yields |
| Quantified Difference | Rank-order reactivity series (highest to lowest): ClC₆H₄SiCl₃ > ClC₆H₄Si(CH₃)Cl₂ > ClC₆H₄Si(CH₃)₂Cl₂ > ClC₆H₄Si(CH₃)₂Cl > ClC₆H₄Si(CH₃)₃. Yields decrease as n (number of CH₃ groups) increases. |
| Conditions | Thermal condensation of hydride chlorosilanes with alkylchloro(chloroaryl)silanes; exact temperatures and stoichiometries reported in Popeleva et al. (1966) |
Why This Matters
For synthetic chemists and process engineers aiming to maximize phenylenedisilane output, selecting the n=0 trichloro(chlorophenyl)silane over any methyl-substituted analog is a yield-critical decision supported by a fully mapped reactivity series.
- [1] Popeleva, G.S., Andrianov, K.A. & Golubtsov, S.A. (1966). Reactions of chloro(chlorophenyl)methylsilanes with hydride chlorosilanes. Russian Chemical Bulletin, 15(3), 449–452. DOI: 10.1007/BF00846103. View Source
